molecular formula C11H17N5O B1399229 1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone CAS No. 1316217-80-7

1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B1399229
CAS No.: 1316217-80-7
M. Wt: 235.29 g/mol
InChI Key: QEHDJGMQABIJDO-UHFFFAOYSA-N
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Description

1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a complex molecular architecture that combines a [1,2,4]triazolo[4,3-a]pyrazine core with a pyrrolidine moiety . This structure is of significant interest in medicinal chemistry and neuroscience research. The [1,2,4]triazolo[4,3-a]pyrazine scaffold is recognized as a privileged structure in drug discovery, with derivatives being investigated as modulators of central nervous system targets; for example, substituted [1,2,4]triazolo[4,3-a]pyrazines have been explored as modulators of metabotropic glutamate (mGlu5) receptors for potential application in cognitive disorders, psychiatric diseases, and nervous system dysfunction . Furthermore, the pyrrolidine substitution is a common feature in many psychoactive substances that interact with monoamine transporters in the brain, such as the dopamine transporter (DAT) and norepinephrine transporter (NET) . Compounds with this structural motif can act as transporter inhibitors, blocking the reuptake of neurotransmitters and thereby increasing their extracellular concentrations to enhance cell-to-cell signaling . This mechanism is typical of psychomotor stimulants. Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a reference standard in analytical studies. Its defined molecular structure (C11H17N5O) and weight (235.29 g/mol) make it suitable for quantitative research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-8(17)15-5-2-3-9(15)11-14-13-10-7-12-4-6-16(10)11/h9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHDJGMQABIJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=NN=C3N2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolo[4,3-a]pyrazine Core

2.1.1 Starting Materials and Initial Cyclization

  • The synthesis commonly begins with 2-chloropyrazine or 2,3-dichloropyrazine as the pyrazine precursor.
  • Reaction with hydrazine hydrate in ethanol under controlled temperature (approximately 55–85 °C) leads to nucleophilic substitution forming hydrazino-pyrazine intermediates.
  • This intermediate undergoes cyclization to form the fused triazolo ring system. For example, triethoxy methane or triethyl orthoacetate can be used as cyclization agents at reflux temperatures (~80 °C) in ethanol to form the triazolo[4,3-a]pyrazine core.

2.1.2 Reaction Conditions

Step Reagents & Conditions Temperature Time Solvent Notes
1 2-chloropyrazine + hydrazine hydrate 55–61 °C 15 hours Ethanol pH adjusted to ~6 post-reaction
2 Cyclization with triethoxy methane or orthoacetate Reflux (~80 °C) Several hours Ethanol Forms triazolo-pyrazine core
  • The reaction mixture is often cooled and purified by extraction and crystallization to isolate the intermediate with high purity (~93–99% by HPLC).

Functionalization to Introduce Pyrrolidinyl and Ethanone Groups

  • After obtaining the triazolo[4,3-a]pyrazine core, the next step involves substitution with a pyrrolidine ring.
  • Alkylation or nucleophilic substitution reactions are employed, often using haloketone derivatives or acyl chlorides to introduce the ethanone moiety onto the nitrogen of the pyrrolidine ring.
  • For example, α-haloketones can be synthesized from hydroxyketones by conversion to sulfonyl derivatives (e.g., mesylates) followed by displacement with bromide ions. These α-bromoketones then react with the triazolo-pyrazine intermediate or pyrrolidine derivatives to form the target compound.

Key Reagents and Conditions:

Reagent/Agent Role Preferred Solvent Notes
α-Haloketones (e.g., bromoketones) Alkylating agent Ethanol, THF Prepared from hydroxyketones
Triethylamine Organic base Ethanol, THF Facilitates nucleophilic substitution
Phosphorus oxychloride Chlorinating agent Methylene chloride Used in intermediate transformations
Palladium on carbon (Pd/C) Catalyst for hydrogenation Ethanol Used for reduction steps under H2 atmosphere
Methylsulfonic acid Acid catalyst Chlorobenzene Promotes cyclization and reaction progress

Improved Industrial Process Highlights

  • Recent patented methods emphasize solvent optimization to increase productivity and reduce solvent usage.
  • For example, the conversion of amidine precursors to the triazolo compound is effectively carried out in ethanol only , avoiding the use of mixed solvents or water, which simplifies purification and reduces costs.
  • The reaction is typically heated to reflux (~79 °C) for at least 30 minutes, then cooled to room temperature for product isolation.
  • Avoidance of solvents like methyl tert-butyl ether (MTBE) in crystallization steps improves environmental and safety profiles.

Purification and Isolation

  • The crude product is often purified by filtration, washing with cold solvents such as MTBE or ethanol, and drying under reduced pressure.
  • Chromatographic purification (e.g., silica gel column chromatography) may be employed for intermediates to achieve high purity (>99% by HPLC).
  • Final products are isolated as hydrochloride salts or free bases depending on downstream application requirements.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Temperature Time Solvent Product Purity (HPLC)
1 Nucleophilic substitution on pyrazine 2-chloropyrazine + hydrazine hydrate 55–61 °C 15 h Ethanol ~93.3%
2 Cyclization to triazolo-pyrazine core Triethoxy methane or triethyl orthoacetate Reflux (~80 °C) Several h Ethanol >95%
3 Haloketone preparation Hydroxyketone → mesylate → bromide substitution Ambient to reflux Variable Chloroform/EtOAc High purity
4 Alkylation of triazolo intermediate Reaction with α-haloketone + base Ambient to reflux Hours Ethanol, THF >98%
5 Hydrogenation and salt formation Pd/C catalyst, H2 atmosphere, acid treatment 23–25 °C 4.5 h Ethanol >99%

Research Findings and Notes

  • The preparation methods are well-established in pharmaceutical intermediate synthesis, particularly for drugs like Sitagliptin, which share similar triazolo-pyrazine intermediates.
  • The use of ethanol as a sole solvent in key steps reduces environmental impact and simplifies scale-up.
  • The multi-step synthesis requires careful control of pH, temperature, and reaction time to optimize yield and purity.
  • Hydrogenation steps using palladium catalysts are crucial for reducing intermediates to the desired saturated heterocyclic systems.
  • The synthetic route is amenable to industrial production due to the availability of starting materials and the avoidance of excessive byproduct formation.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds containing the triazolo-pyrazine structure exhibit significant anticancer properties. In particular, derivatives of tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that certain triazole derivatives can induce apoptosis in breast cancer cells and exhibit cytostatic effects against pancreatic cancer cell lines .

2. Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives may possess anticonvulsant properties. These compounds are being investigated for their ability to modulate neurotransmitter systems and provide neuroprotection .

3. Antidepressant Effects
Research into the psychoactive properties of triazole derivatives has revealed their potential as antidepressants. The modulation of serotonin receptors and other neurochemical pathways by these compounds could lead to new treatments for depression and anxiety disorders. The pharmacological profiles of these compounds are under investigation to elucidate their mechanisms of action .

Synthesis and Derivatives

The synthesis of 1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions that incorporate pyrrolidine and triazole moieties. The purity and structural integrity of synthesized compounds are critical for their biological evaluation. Analytical methods such as HPLC and NMR spectroscopy are commonly employed to confirm the identity and purity of the synthesized products .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation by triazole derivatives.
Study 2 NeuropharmacologyIdentified anticonvulsant effects in animal models using tetrahydro-triazole compounds.
Study 3 Antidepressant PropertiesShowed modulation of serotonin receptors leading to potential antidepressant effects in preclinical models.

Mechanism of Action

The mechanism of action of 1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related triazolo-pyrazine derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Features
Target Compound C₁₁H₁₇N₅O Pyrrolidinyl-ethanone at position 3 Flexible pyrrolidine linker; potential for CNS activity
1-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-... C₁₄H₁₀F₆N₄O Trifluoromethyl and trifluorophenyl groups Enhanced lipophilicity and metabolic stability due to fluorine substitutions
Ethyl 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate C₈H₁₂N₄O₂ Ethyl ester at position 3 Reactive ester group; likely a synthetic intermediate
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine C₅H₈N₄ Unsubstituted triazolo[1,5-a]pyrazine core Positional isomerism ([1,5-a] vs. [4,3-a]) alters ring electronics
3-Substituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones Variable Substituents at positions 3 and 7 (e.g., alkyl, aryl) Versatile scaffold for medicinal chemistry; broad synthetic applicability

Physicochemical and Pharmacological Properties

  • Reactivity: Ethyl ester derivatives () are more reactive toward nucleophiles, making them intermediates for amide or carboxylic acid formation, whereas the target compound’s pyrrolidinyl-ethanone group offers stability .
  • Fluorinated Analogues (): Fluorine atoms enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors or antimicrobial agents .

Research and Commercial Status

  • Related Compounds : Ethyl 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine-3-carboxylate (CAS 1187830-58-5) and its hydrochloride salt are available for further derivatization . Fluorinated derivatives (e.g., ) are often proprietary candidates in drug discovery pipelines .

Biological Activity

1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrotriazole moiety fused with a pyrrolidine ring. The molecular formula is C11H16N4C_{11}H_{16}N_{4}, with a molecular weight of approximately 208.27 g/mol. The structure can be represented as follows:

1 2 5 6 7 8 Tetrahydro 1 2 4 triazolo 4 3 a pyrazin 3 yl pyrrolidin 1 yl ethanone\text{1 2 5 6 7 8 Tetrahydro 1 2 4 triazolo 4 3 a pyrazin 3 yl pyrrolidin 1 yl ethanone}

Research indicates that compounds containing the tetrahydrotriazole structure exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity : Similar compounds have shown inhibitory effects on cancer cell lines by targeting specific pathways such as the PI3K/Akt signaling pathway. For instance, tetrahydrotriazoles have been linked to the inhibition of tumor growth in xenograft models through modulation of cellular signaling pathways .
  • Neurokinin Receptor Antagonism : Some derivatives have demonstrated efficacy as antagonists for neurokinin receptors (NK-3), suggesting potential applications in treating conditions like anxiety and depression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth in various cancer models
Neurokinin AntagonismPotential treatment for anxiety and depression
Enzymatic InhibitionInhibition of key enzymes involved in cancer metabolism

Case Study 1: Anticancer Efficacy

A study investigated the effects of similar tetrahydrotriazole compounds on breast cancer cell lines. The results indicated a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests that this compound may possess similar anticancer properties.

Case Study 2: Neurokinin Receptor Interaction

In another study examining neurokinin receptor antagonists, compounds structurally related to this ethanone demonstrated effective binding affinity and functional antagonism at NK-3 receptors. This opens avenues for further research into its use for treating mood disorders.

Q & A

Q. What are the optimized synthetic routes for preparing 1-(2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via carbonyldiimidazole (CDI)-mediated coupling. A general procedure involves:
  • Reacting a carboxylic acid derivative with CDI in anhydrous DMFA at 100°C for 1 hour.
  • Adding a substituted hydrazinopyrazinone precursor and refluxing for 24 hours.
  • Purification via recrystallization from DMFA/i-propanol .
    Key Reaction Conditions :
StepReagents/ConditionsTimeYield
ActivationCDI, DMFA, 100°C1 hN/A
CyclizationHydrazinopyrazinone, reflux24 hVariable (dependent on R-group)

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation (e.g., exact mass matching within 3 ppm) .
  • NMR Spectroscopy : 13C^{13}\text{C} NMR in CDCl3_3 to resolve signals for pyrrolidine and triazolo-pyrazine moieties .
  • Chromatography : UPLC with triple quadrupole MS for impurity profiling (e.g., detection of 7-nitroso genotoxic impurities at ≤37 ng/day limits) .

Advanced Research Questions

Q. How can reaction mechanisms for triazolo-pyrazine ring formation be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediate formation via TLC or in-situ FTIR during CDI-mediated activation and cyclization steps .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled hydrazine precursors to track nitrogen incorporation into the triazole ring .
  • Computational Modeling : Density Functional Theory (DFT) to assess transition-state energetics for cyclization .

Q. What strategies are effective for controlling genotoxic impurities (e.g., nitrosamines) in derivatives of this compound?

  • Methodological Answer :
  • Analytical Validation : UPLC-MS/MS with a limit of quantification (LOQ) of 1.5 ng/mL for 7-nitroso impurities, validated per ICH M10 guidelines .
  • Process Controls : Avoid nitrosating agents (e.g., NaNO2_2) during synthesis. Use scavengers like ascorbic acid in reaction mixtures .
    Impurity Limits :
ImpurityAcceptable Daily Intake (EMA)Analytical Method
7-Nitroso37 ng/dayUPLC-MS/MS (MRM mode)

Q. How can biological activity assays be designed for triazolo-pyrazine derivatives in therapeutic contexts?

  • Methodological Answer :
  • Co-Targeting Studies : Synthesize derivatives via coupling with pharmacophores (e.g., quinazolin-4(3H)-one) and test dual inhibition of PARP-1 and BRD4 in breast cancer cell lines (e.g., MDA-MB-231) .
  • In Vivo Models : Use xenograft mice to evaluate pharmacokinetics (e.g., plasma half-life, brain penetration) and dose-response relationships .
    Example Protocol :
StepProcedureConditions
CouplingReact with 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazineEt3_3N, DCM, 0–20°C
ScreeningPARP-1/BRD4 inhibition assayIC50_{50} determination via fluorescence polarization

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for triazolo-pyrazine derivatives?

  • Methodological Answer :
  • Variable Reactivity : Substituents on the hydrazinopyrazinone precursor (e.g., electron-withdrawing groups) reduce cyclization efficiency. Optimize stoichiometry (e.g., 1.5:1 CDI:acid ratio) .
  • Purification Artifacts : Recrystallization from DMFA/i-propanol may discard low-solubility byproducts, inflating reported yields. Validate purity via 1H^{1}\text{H} NMR integration .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Triazolo-Pyrazine Derivatives

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature80–100°CHigher temps accelerate cyclization but risk decomposition
SolventAnhydrous DMFAPolar aprotic solvent enhances CDI activation
Reflux Duration18–24 hShorter times lead to incomplete ring closure

Q. Table 2. Analytical Validation for Genotoxic Impurities

ParameterRequirementResult
LinearityR2^2 ≥ 0.9950.998
LOQ≤1.5 ng/mL1.2 ng/mL
Recovery80–120%95–105%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone

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